molecular formula C20H28ClN3O2 B14432749 Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride CAS No. 75348-38-8

Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride

Cat. No.: B14432749
CAS No.: 75348-38-8
M. Wt: 377.9 g/mol
InChI Key: XMHXQJHMNQQQOJ-UHFFFAOYSA-N
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Description

Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride is a synthetic compound that belongs to the class of nicotinamide derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinamide derivatives typically involves multi-step organic reactions. The specific synthetic route for Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride would likely involve:

    Starting Materials: Nicotinamide, 2,6-xylyl amine, and 2-diethylaminoethanol.

    Reaction Steps:

    Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would involve optimization of the above synthetic route for large-scale production. This includes:

    Catalysts: Use of suitable catalysts to increase reaction efficiency.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Ensuring the product meets the required purity and quality standards.

Chemical Reactions Analysis

Types of Reactions

Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the diethylamino group.

    Reduction: Reduction of the nicotinamide ring.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to reduced nicotinamide analogs.

Scientific Research Applications

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Studied for their role in cellular metabolism and enzyme inhibition.

    Medicine: Potential therapeutic agents for conditions such as cancer, neurodegenerative diseases, and skin disorders.

    Industry: Used in the formulation of pharmaceuticals, cosmetics, and nutritional supplements.

Mechanism of Action

The mechanism of action of Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride would involve:

    Molecular Targets: Enzymes such as sirtuins, poly(ADP-ribose) polymerases (PARPs), and others involved in cellular metabolism.

    Pathways: Modulation of NAD+/NADH levels, influencing cellular energy balance and redox state.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler analog with well-known biological activities.

    Nicotinamide Riboside: A precursor to NAD+ with potential anti-aging effects.

    Nicotinamide Mononucleotide: Another NAD+ precursor with similar applications.

Uniqueness

Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride is unique due to its specific structural modifications, which may confer distinct biological properties and therapeutic potential compared to other nicotinamide derivatives.

Properties

CAS No.

75348-38-8

Molecular Formula

C20H28ClN3O2

Molecular Weight

377.9 g/mol

IUPAC Name

6-[2-(diethylamino)ethoxy]-N-(2,6-dimethylphenyl)pyridine-3-carboxamide;hydrochloride

InChI

InChI=1S/C20H27N3O2.ClH/c1-5-23(6-2)12-13-25-18-11-10-17(14-21-18)20(24)22-19-15(3)8-7-9-16(19)4;/h7-11,14H,5-6,12-13H2,1-4H3,(H,22,24);1H

InChI Key

XMHXQJHMNQQQOJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=NC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C.Cl

Origin of Product

United States

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